Menadiol sodium diphosphate hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Menadiol sodium diphosphate hexahydrate is a water-soluble form of vitamin K, specifically a synthetic analogue of vitamin K4. It is used primarily for individuals who cannot absorb sufficient vitamin K from their diet due to difficulties absorbing fatty substances. Vitamin K is essential for blood clotting and bone health .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Menadiol sodium diphosphate hexahydrate is synthesized from menadione (vitamin K3) through a series of chemical reactions. The process involves the phosphorylation of menadione to form menadiol diphosphate, followed by the addition of sodium ions to create the sodium salt form. The final product is then crystallized as a hexahydrate .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical synthesis using controlled reaction conditions to ensure high purity and yield. The process typically includes steps such as solvent extraction, crystallization, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Menadiol sodium diphosphate hexahydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form menadione.

Reduction: It can be reduced to form menadiol.

Substitution: It can undergo substitution reactions where the phosphate groups are replaced by other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ceric sulfate and hydrogen peroxide.

Reduction: Sodium bisulfite is often used as a reducing agent.

Substitution: Various nucleophiles can be used to replace the phosphate groups under acidic or basic conditions.

Major Products

Oxidation: Menadione

Reduction: Menadiol

Substitution: Various substituted naphthoquinones.

Applications De Recherche Scientifique

Chemical Properties and Pharmacology

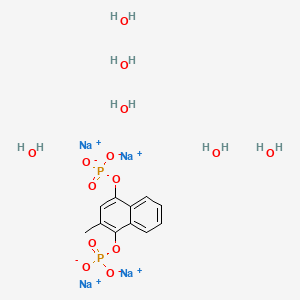

Menadiol sodium diphosphate hexahydrate is recognized for its role in blood coagulation processes. It is chemically related to menadione and serves as a precursor to vitamin K in the body. Its molecular formula is C11H20Na4O14P2 with a molecular weight of 530.17 g/mol .

Clinical Applications

- Treatment of Coagulopathies :

- Chemosensitization in Cancer Therapy :

- Post-surgical Hemostasis :

Dosage and Administration

Menadiol sodium diphosphate is typically administered at dosages ranging from 10 mg to 40 mg daily for adults, while pediatric dosages are adjusted based on physician recommendations .

Case Study 1: Coagulation Disorders

A clinical trial involving 13 patients with advanced malignancy assessed the efficacy of menadiol sodium diphosphate in correcting coagulopathy. The study found that intravenous administration at a maximum tolerated dose (MTD) of 1360 mg/m² effectively managed clotting abnormalities without significant adverse effects .

Case Study 2: Chemosensitization Effects

Research conducted on human lymphatic neoplasms indicated that menadiol sodium diphosphate could enhance the effectiveness of chemotherapy drugs. At a concentration of 2.0 µg/ml, it increased cytotoxicity against malignant cells while sparing normal cells, suggesting a promising avenue for cancer treatment .

Comparison Table: Applications and Efficacy

| Application Area | Description | Dosage/Administration | Efficacy Evidence |

|---|---|---|---|

| Coagulopathy Treatment | Corrects bleeding disorders due to vitamin K deficiency | 10-40 mg daily (oral) | Effective in outpatient settings |

| Chemosensitization | Enhances chemotherapy effects in lymphatic cancers | 2.0 µg/ml (in vitro) | Increased cytotoxicity observed |

| Post-surgical Hemostasis | Prevents excessive bleeding post-operation | Varies based on procedure | Reduces bleeding complications |

Mécanisme D'action

Menadiol sodium diphosphate hexahydrate acts as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues in various proteins, which is essential for the clotting cascade. This process involves the conversion of inactive clotting factors to their active forms, allowing for proper blood coagulation .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Menadione (Vitamin K3)

- Phylloquinone (Vitamin K1)

- Menaquinone (Vitamin K2)

Uniqueness

Menadiol sodium diphosphate hexahydrate is unique due to its water solubility, making it suitable for patients with fat malabsorption issues. Unlike other forms of vitamin K, it can be administered orally and absorbed efficiently without the need for dietary fats .

Propriétés

Numéro CAS |

6700-42-1 |

|---|---|

Formule moléculaire |

C11H14NaO9P2 |

Poids moléculaire |

375.16 g/mol |

Nom IUPAC |

tetrasodium;(2-methyl-4-phosphonatooxynaphthalen-1-yl) phosphate;hexahydrate |

InChI |

InChI=1S/C11H12O8P2.Na.H2O/c1-7-6-10(18-20(12,13)14)8-4-2-3-5-9(8)11(7)19-21(15,16)17;;/h2-6H,1H3,(H2,12,13,14)(H2,15,16,17);;1H2 |

Clé InChI |

CEYTVRIGTGFFIZ-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)([O-])[O-])OP(=O)([O-])[O-].O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

CC1=C(C2=CC=CC=C2C(=C1)OP(=O)(O)O)OP(=O)(O)O.O.[Na] |

Key on ui other cas no. |

6700-42-1 |

Numéros CAS associés |

84-98-0 (Parent) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.